![molecular formula C6H6ClN3S B2721545 1-(4-Chloropyridin-2-yl)thiourea CAS No. 1824186-34-6](/img/structure/B2721545.png)
1-(4-Chloropyridin-2-yl)thiourea
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Overview
Description
“1-(4-Chloro-2-pyridinyl)thiourea” is a chemical compound with the molecular formula C6H6ClN3S . It has an average mass of 187.650 Da and a monoisotopic mass of 186.997101 Da .
Synthesis Analysis
Thiourea derivatives can be synthesized through various methods. One such method involves a simple condensation between amines and carbon disulfide in an aqueous medium . Another method involves the use of sulfur and chloroform for the efficient and practical synthesis of a thiocarbonyl surrogate . A detailed study on the synthesis of four new co-crystals obtained via cross-crystallisation of 2- and 4-mercaptopyridines with thiourea and trithiocyanuric acid has also been reported .Molecular Structure Analysis
The molecular structure of “1-(4-Chloro-2-pyridinyl)thiourea” and similar compounds has been studied extensively. For instance, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of the 2-aminothiazoles derived from it have been described . These structures exhibit distinctly different intermolecular hydrogen bonding patterns .Chemical Reactions Analysis
Thiourea derivatives are known to participate in a variety of chemical reactions. For instance, they can catalyze the Michael reaction of malonates with various nitro olefins in high enantioselectivity . The catalyst activates the nucleophile by general base catalysis and the electrophile by H-bonding to the nitro group .Physical And Chemical Properties Analysis
“1-(4-Chloro-2-pyridinyl)thiourea” is a white or off-white crystal or powder . It sublimes in vacuum at 302-320°F . Its molecular weight is 76.12 and its freezing point/melting point is 349-352°F .Scientific Research Applications
Molecular Docking and DNA Binding
Research has shown that derivatives of thiourea, such as 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, have been synthesized and studied for their molecular docking and DNA binding capabilities. These compounds exhibit significant binding energy with B-DNA, indicating potential for therapeutic applications. The binding constants determined via UV-visible spectrophotometry suggest strong interactions with DNA, which can be explored for targeted drug delivery or gene therapy applications (Mushtaque et al., 2016).
Antioxidant Activities
Thiourea derivatives have been investigated for their antioxidant properties. For instance, a novel thiourea derivative and its transition metal complexes showed significant antioxidant activities as measured by DPPH and ABTS assays. This suggests their utility in combating oxidative stress-related diseases (Yeşilkaynak, 2016).
Anticorrosive Properties
Compounds like 1-(2-Pyridyl)-2-thiourea have been identified as effective corrosion inhibitors for mild steel in acidic media. Their application in protecting metal surfaces against corrosion can be valuable for industries such as construction and automotive, enhancing the longevity and safety of metal structures and components (Zhang et al., 2018).
Anticancer and Antimicrobial Activities
The synthesis of novel thiourea derivatives has been explored for their anticancer and antimicrobial activities. Certain derivatives have demonstrated promising results against cancer cell lines and microbial strains, indicating their potential as leads for the development of new therapeutic agents (Yeşilkaynak et al., 2017). Additionally, the design and synthesis of thiazole derivatives incorporating pyridine moiety have been assessed for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains (Khidre & Radini, 2021).
Corrosion Inhibition
Investigations into the anticorrosive properties of thiourea derivatives on mild steel in hydrochloric acid have revealed their effectiveness as corrosion inhibitors. This application is critical for industries where metal durability and integrity are paramount (Zhang et al., 2018).
Mechanism of Action
Target of Action
Thiourea derivatives, to which this compound belongs, have been known to interact with a wide range of biological targets due to their diverse biological applications .
Mode of Action
Thiourea derivatives are known for their ability to form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions . This property might play a role in the interaction of 1-(4-Chloropyridin-2-yl)thiourea with its targets.
Biochemical Pathways
It is known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis and antimalarial properties . This suggests that this compound may interact with multiple biochemical pathways.
Safety and Hazards
Future Directions
The future directions for “1-(4-Chloropyridin-2-yl)thiourea” and similar compounds are promising. Thiourea derivatives are known for their wide range of applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .
properties
IUPAC Name |
(4-chloropyridin-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3S/c7-4-1-2-9-5(3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEAHCQSCSTMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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